3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-4-2-3-5-15(12)22-13-6-8-14(9-7-13)23(20,21)17-11-10-16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZFWXCZSXEKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid typically involves the following steps:
Formation of the o-Tolyloxyphenyl Intermediate: This step involves the reaction of o-cresol with a suitable halogenated benzene derivative under basic conditions to form the o-tolyloxyphenyl intermediate.
Sulfonamide Formation: The o-tolyloxyphenyl intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide.
Attachment of the Propanoic Acid Moiety: Finally, the sulfonamide is reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. This interaction can disrupt normal biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of sulfonamide derivatives are highly influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Sulfonamide-Propanoic Acid Derivatives
Key Findings from Comparative Studies
Functional Group Impact: Sulfonamide vs. Carboxylic Acid: The sulfonamide group in the target compound (vs. simple carboxylic acids like 3-(4-hydroxyphenyl)propanoic acid ) may enhance binding to enzymes such as carbonic anhydrases or proteases, which are known sulfonamide targets. Fluorinated Derivatives: Fluorine substitution (e.g., 2-fluorophenyl in ) often improves metabolic stability and bioavailability compared to non-halogenated analogs.
Biological Activity Trends: Anticancer Potential: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid (e.g., compounds 1–36 in ) demonstrated structure-dependent anticancer activity, suggesting that the sulfonamide variant could exhibit similar or enhanced effects due to improved electrophilicity.
Physicochemical Properties: Crystallography: The trifluoromethyl derivative (C₁₀H₉F₃O₂) forms inversion dimers via O–H⋯O hydrogen bonds , a feature that may influence solubility and crystal packing in the target compound. Metabolic Pathways: Sulfate conjugates like 3-[4-(sulfooxy)phenyl]propanoic acid (a metabolite of 3-(4-hydroxyphenyl)propanoic acid ) highlight the role of sulfonation/desulfonation in drug metabolism, relevant to the target compound’s stability.
Biological Activity
3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a sulfonamide group, which is known for its biological activity, particularly in anti-inflammatory and antibacterial contexts.
Anti-inflammatory Effects
Research has indicated that compounds with sulfonamide groups can exhibit significant anti-inflammatory properties. In studies involving peripheral blood mononuclear cells (PBMC), derivatives similar to this compound demonstrated the ability to modulate cytokine release. Specifically, these compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting the release of anti-inflammatory cytokines like IL-10 .
Table 1: Cytokine Modulation by Sulfonamide Derivatives
| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) | IL-10 Promotion (%) |
|---|---|---|---|
| This compound | 44-60 | 44-79 | Significant |
| Ibuprofen | 20 | 30 | Minimal |
Antiproliferative Activity
In vitro studies have shown that this compound and its analogs can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis pathways. For instance, compounds with similar structures have been noted to induce cell cycle arrest in the G1 phase and promote apoptotic pathways in cancer cells .
Case Study: Antiproliferative Effects in Cancer Cell Lines
A study evaluating the antiproliferative effects of sulfonamide derivatives on breast cancer cell lines found that treatment with these compounds resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against cancer proliferation.
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been well-documented. Compounds like this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-((4-(o-Tolyloxy)phenyl)sulfonamido)propanoic acid?
- Methodological Answer : The synthesis typically involves coupling o-tolyloxy-substituted phenyl sulfonamides with propanoic acid derivatives. Key steps include:
- Sulfonamide Formation : Reacting 4-(o-tolyloxy)benzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions (e.g., NaOH in THF/water) .
- Purification : Use preparative HPLC or column chromatography to isolate the product. Adjust pH during aqueous workup (e.g., acidification to pH 6) to precipitate impurities .
- Critical Parameters : Monitor reaction time (2–4 hours) and temperature (room temperature to 40°C) to avoid side reactions like over-sulfonation .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the o-tolyloxy group (aromatic protons at δ 6.8–7.4 ppm) and sulfonamide NH (δ 5.5–6.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₆H₁₇NO₅S: 343.08) .
- HPLC Purity : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to confirm ≥95% purity .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer :
- Solubility : The compound is polar due to the sulfonamide and carboxylic acid groups. Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 7.4 PBS) .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (2–10). Monitor via HPLC to identify hydrolysis-prone sites (e.g., sulfonamide bond) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified o-tolyloxy groups (e.g., electron-withdrawing/-donating substituents) to assess impact on biological activity .
- Biological Assays : Test inhibitory potency against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Compare IC₅₀ values to establish SAR trends .
Q. What analytical methods resolve contradictions in reported biological data?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays (n ≥ 3) with standardized protocols (e.g., cell viability assays using MTT) to rule out batch-to-batch variability .
- Off-Target Screening : Use proteome-wide profiling (e.g., affinity chromatography-MS) to identify non-specific interactions that may explain discrepancies .
Q. Which in vivo models are suitable for pharmacokinetic (PK) studies?
- Methodological Answer :
- Rodent Models : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F%). Collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours for LC-MS/MS analysis .
- Tissue Distribution : Use radiolabeled analogs (³H/¹⁴C) to quantify accumulation in target organs (e.g., liver, kidneys) .
Q. How can computational modeling predict metabolite formation?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s MetabSite to identify probable metabolic sites (e.g., sulfonamide cleavage, propanoic acid β-oxidation) .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict dominant metabolic pathways .
Q. What strategies mitigate toxicity in preclinical development?
- Methodological Answer :
- Acute Toxicity Screening : Conduct OECD 423 tests in rodents, monitoring organ histopathology (liver, kidneys) and hematological parameters after single-dose exposure .
- Prodrug Design : Mask the carboxylic acid group with ester prodrugs to reduce renal toxicity while maintaining activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
